

Application Notes and Protocols for the Quantification of Methyl 2-acetoxypropanoate

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Compound of Interest

Compound Name: **Methyl 2-acetoxypropanoate**

Cat. No.: **B1619064**

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Introduction

Methyl 2-acetoxypropanoate is a chiral ester with applications in various chemical syntheses, including the production of pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is essential for quality control, process optimization, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of **Methyl 2-acetoxypropanoate** using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies are based on established principles of analytical chemistry and method validation guidelines, such as those from the International Council for Harmonisation (ICH).[1][2]

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of **Methyl 2-acetoxypropanoate**:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[3][4][5] GC provides excellent separation of analytes, and MS offers high sensitivity and specificity for detection and quantification.

- High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique suitable for a wide range of compounds. For **Methyl 2-acetoxypropanoate**, which contains a carbonyl group, UV detection can be employed for quantification.[6][7][8]

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the typical validation parameters that should be established for a quantitative analytical method for **Methyl 2-acetoxypropanoate**, in accordance with ICH guidelines.[2] The presented values are representative of what can be expected for well-developed and validated methods for similar small ester molecules.

Table 1: GC-MS Method Validation Parameters

| Parameter | Typical Acceptance Criteria |
|-------------------------------|---|
| Linearity (R^2) | ≥ 0.995 |
| Range | e.g., 0.1 - 100 $\mu\text{g/mL}$ |
| Limit of Detection (LOD) | Analyte dependent, typically in the ng/mL range |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the ng/mL to low $\mu\text{g/mL}$ range |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | Intraday: $\leq 15\%$, Interday: $\leq 15\%$ |
| Specificity | No interference at the retention time of the analyte |

Table 2: HPLC-UV Method Validation Parameters

| Parameter | Typical Acceptance Criteria |
|-------------------------------|--|
| Linearity (R^2) | ≥ 0.995 |
| Range | e.g., 1 - 200 $\mu\text{g/mL}$ |
| Limit of Detection (LOD) | Analyte dependent, typically in the low $\mu\text{g/mL}$ range |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the $\mu\text{g/mL}$ range |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | Intraday: $\leq 10\%$, Interday: $\leq 10\%$ |
| Specificity | No interference at the retention time of the analyte |

Experimental Protocols

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of **Methyl 2-acetoxypropanoate** using GC-MS.

1. Sample Preparation:

- Standard Solutions: Prepare a stock solution of **Methyl 2-acetoxypropanoate** (e.g., 1 mg/mL) in a suitable volatile solvent such as ethyl acetate or dichloromethane. From this stock, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$).
- Internal Standard (IS): Select a suitable internal standard that is chemically similar to the analyte but has a different retention time. For esters, compounds like methyl decanoate or ethyl esters of odd-numbered fatty acids can be considered.^{[9][10][11][12][13]} Prepare a stock solution of the IS (e.g., 1 mg/mL) and spike it into all standards and samples at a constant concentration (e.g., 10 $\mu\text{g/mL}$).
- Sample Extraction (for complex matrices):

- For liquid samples (e.g., reaction mixtures, biological fluids), a liquid-liquid extraction may be necessary. Mix the sample with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
- Vortex the mixture vigorously for 1-2 minutes.
- Centrifuge to separate the layers.
- Carefully transfer the organic layer to a clean vial.
- The extraction efficiency should be determined during method development.

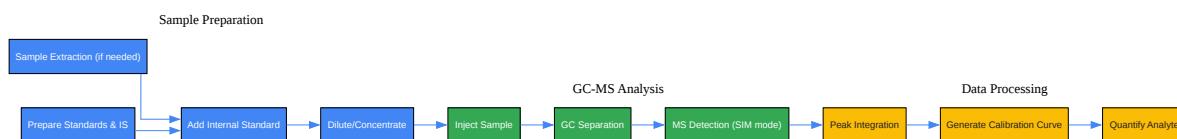
2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: A mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 150 °C at 10 °C/min.
 - Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for **Methyl 2-acetoxypropanoate** (e.g., m/z 43, 59, 87, 103, 117 - these are hypothetical and should be determined from the mass spectrum of a pure standard).

3. Data Analysis and Quantification:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the series of calibration standards.
- Determine the concentration of **Methyl 2-acetoxypropanoate** in the samples by calculating the analyte/IS peak area ratio and interpolating from the calibration curve.



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GC-MS analysis workflow for **Methyl 2-acetoxypropanoate**.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantification of **Methyl 2-acetoxypropanoate** using HPLC with UV detection.

1. Sample Preparation:

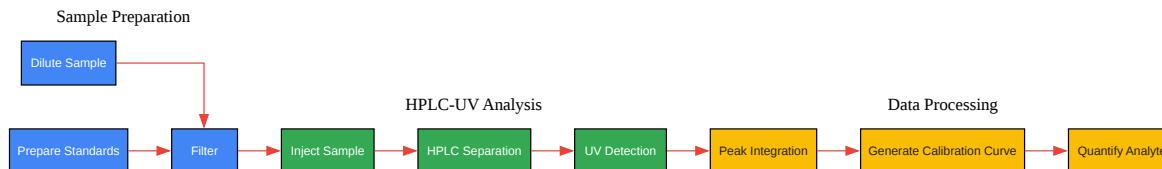
- Standard Solutions: Prepare a stock solution of **Methyl 2-acetoxypropanoate** (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).
- Sample Dilution: Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
- Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to protect the HPLC column.

2. HPLC-UV Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
- Mobile Phase: A mixture of acetonitrile and water is a good starting point. The exact ratio should be optimized to achieve good separation and peak shape (e.g., 60:40 acetonitrile:water). Isocratic elution is often sufficient for simple mixtures.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: The carbonyl group in the ester allows for UV detection at a low wavelength, typically around 210 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
- Injection Volume: 10 µL.

3. Data Analysis and Quantification:

- Construct a calibration curve by plotting the peak area of the analyte against the concentration for the series of calibration standards.
- Determine the concentration of **Methyl 2-acetoxypropanoate** in the samples by measuring the peak area and interpolating from the calibration curve.



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HPLC-UV analysis workflow for **Methyl 2-acetoxypropanoate**.

Concluding Remarks

The choice between GC-MS and HPLC-UV for the quantification of **Methyl 2-acetoxypropanoate** will depend on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. GC-MS generally offers higher sensitivity and specificity, making it ideal for trace analysis in complex matrices. HPLC-UV is a robust and widely available technique suitable for routine analysis of less complex samples. For both methods, proper validation is crucial to ensure the reliability of the quantitative results. The protocols provided here serve as a starting point for method development and should be optimized and validated for the specific application.

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